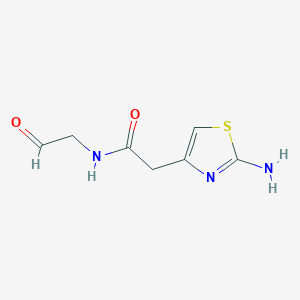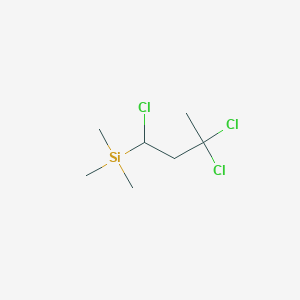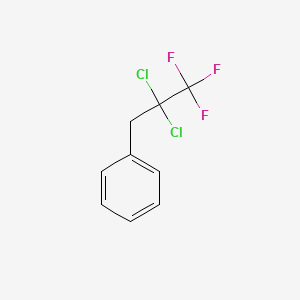![molecular formula C42H33N B14286897 4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline CAS No. 114869-94-2](/img/structure/B14286897.png)
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of phenylethenyl groups attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline typically involves the reaction of aniline with phenylethenyl derivatives under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar coupling techniques. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism by which 4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Stilbenamine
- p-Styrylaniline
- 4-Aminostilbene
- p-Aminostilbene
- 4-N-Stilbenamine
- 1-(4-Aminophenyl)-2-phenylethylene
- 4-[2-Phenylethenyl]aniline
Uniqueness
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline stands out due to its unique structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
114869-94-2 |
|---|---|
Molekularformel |
C42H33N |
Molekulargewicht |
551.7 g/mol |
IUPAC-Name |
4-(2-phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline |
InChI |
InChI=1S/C42H33N/c1-4-10-34(11-5-1)16-19-37-22-28-40(29-23-37)43(41-30-24-38(25-31-41)20-17-35-12-6-2-7-13-35)42-32-26-39(27-33-42)21-18-36-14-8-3-9-15-36/h1-33H |
InChI-Schlüssel |
KFTGQHDTANINQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C=CC4=CC=CC=C4)C5=CC=C(C=C5)C=CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)



![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)

![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)




